1-benzyl-9-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Description
1-benzyl-9-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C26H29N5O3 and its molecular weight is 459.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for the initiation of DNA replication .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is a key player in this pathway, and its inhibition can halt cell cycle progression, leading to cell cycle arrest . This can have downstream effects on DNA replication, cell division, and ultimately, cell proliferation .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation . By inhibiting CDK2, the compound disrupts the normal cell cycle progression, leading to cell cycle arrest . This can prevent the proliferation of cells, particularly cancer cells, which often exhibit uncontrolled cell division .
Biological Activity
The compound 1-benzyl-9-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its antiproliferative and antimicrobial activities, as well as its mechanism of action.
Chemical Structure and Properties
This compound belongs to a class of pyrido-pyrimidine derivatives characterized by their complex bicyclic structure. The presence of various functional groups, such as the morpholinopropyl side chain and the benzyl moiety, contributes to its biological activity.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against HeLa (cervical cancer) and CFPAC-1 (pancreatic cancer) cell lines.
- IC50 Values : The IC50 values were reported as follows:
- HeLa cells: IC50=0.98μM
- CFPAC-1 cells: IC50=0.79μM
These results indicate that the compound exhibits significant growth-inhibitory effects on these cancer cells, suggesting a potential for development as an anticancer agent .
The mechanism by which this compound exerts its antiproliferative effects appears to involve the induction of apoptosis. This was supported by Annexin V assay results that demonstrated an increase in apoptotic cell death in treated cell lines .
Antimicrobial Activity
In addition to its anticancer properties, the compound's antimicrobial activity has been assessed against several strains of bacteria. Preliminary findings suggest:
- Bacterial Strains : The compound was tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
- Results : Moderate antibacterial properties were observed, with effectiveness comparable to standard control drugs .
Case Studies
Several case studies have documented the biological activities of similar compounds within the pyrido-pyrimidine class:
- Antiviral Activity : Compounds with similar structural features have shown efficacy against viral infections such as bovine viral diarrhea virus (BVDV) and rotavirus .
- Kinesin Spindle Protein Inhibition : Related derivatives have been identified as KSP inhibitors, leading to cell cycle arrest and subsequent cellular death in cancer models .
Data Summary Table
Properties
IUPAC Name |
6-benzyl-10-methyl-N-(3-morpholin-4-ylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3/c1-19-7-5-12-30-23(19)28-24-21(26(30)33)17-22(31(24)18-20-8-3-2-4-9-20)25(32)27-10-6-11-29-13-15-34-16-14-29/h2-5,7-9,12,17H,6,10-11,13-16,18H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKOKIJPFNALEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCCCN5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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